

Application Notes and Protocols for Preclinical Studies of AZD8309

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Compound of Interest

Compound Name: AZD8309

Cat. No.: B1666239

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Introduction

AZD8309 is a potent, orally bioavailable antagonist of the chemokine receptor CXCR2.[1] The CXCR2 receptor plays a crucial role in the recruitment of neutrophils to sites of inflammation.[2] By blocking this receptor, **AZD8309** has been investigated for its potential therapeutic effects in inflammatory conditions. These application notes provide a summary of the available preclinical data on the dosage and administration of **AZD8309**, with a focus on a murine model of acute pancreatitis. It is important to note that despite the role of the CXCR2 pathway in cancer, no publicly available preclinical studies detailing the use of **AZD8309** in cancer models were identified.

Mechanism of Action: CXCR2 Antagonism

AZD8309 functions by competitively inhibiting the binding of endogenous chemokine ligands, such as CXCL8 (IL-8), to the CXCR2 receptor. This receptor is predominantly expressed on neutrophils.[3] Activation of CXCR2 by its ligands initiates a G-protein-coupled receptor (GPCR) signaling cascade, leading to neutrophil chemotaxis, activation, and accumulation at inflammatory sites. By blocking this interaction, **AZD8309** effectively reduces the infiltration of neutrophils into tissues, thereby mitigating the inflammatory response.[2]

Quantitative Data Presentation

The following table summarizes the quantitative data from a key preclinical study investigating **AZD8309** in a mouse model of acute pancreatitis.

Parameter	Details	Reference
Animal Model	Male C57BL/6 mice (25-30 g)	[1]
Induction of Pancreatitis	Mild: Intraperitoneal (i.p.) caerulein administration (50 µg/kg BW). Severe: Intraductal taurocholate (2%)	[1]
Test Article	AZD8309	[1]
Dosage	50 mg/kg body weight (BW)	[1]
Administration Route	Oral gavage	[1]
Dosing Frequency	Twice daily	[1]
Timing of Administration	Starting 3 hours prior to pancreatitis induction	[1]
Control	Mannitol	[1]
Observed Effects	<ul style="list-style-type: none">- Significantly reduced myeloperoxidase (MPO) in the pancreas and lungs.- Reduced intrapancreatic trypsin and elastase activity in caerulein-induced pancreatitis.- Reduced cathepsin B activity and MPO in taurocholate-induced pancreatitis.- Reduced serum cytokine levels and histopathological damage.	[1]

Experimental Protocols

This section provides a detailed methodology for the preclinical evaluation of **AZD8309** in a mouse model of acute pancreatitis, based on the available literature.

Murine Model of Caerulein-Induced Acute Pancreatitis

This protocol describes the induction of mild acute pancreatitis using caerulein.

Materials:

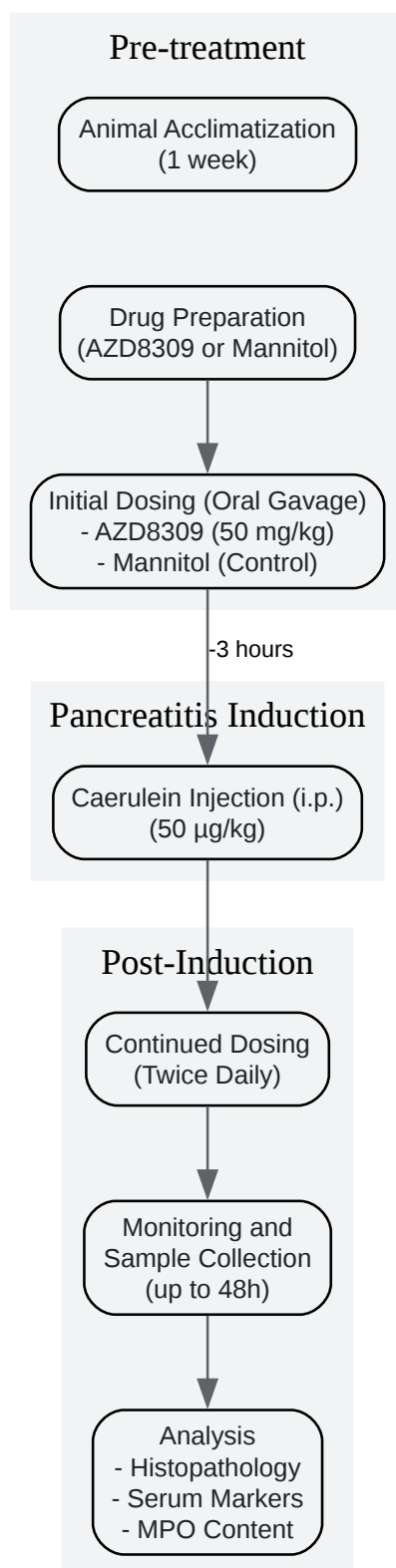
- Male C57BL/6 mice (25-30 g)
- **AZD8309**
- Mannitol (for control group)
- Vehicle for oral gavage (e.g., a suspension of hydroxypropyl-methylcellulose, meglumine, and hydroxypropyl- β -cyclodextrin in water has been used in clinical trials for oral administration of **AZD8309**)[4]
- Caerulein
- Sterile saline (0.9% NaCl)
- Oral gavage needles
- Syringes and needles for intraperitoneal injection

Procedure:

- Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
- Drug Preparation:
 - Prepare a suspension of **AZD8309** in the chosen vehicle at a concentration suitable for administering 50 mg/kg in a standard gavage volume (e.g., 10 ml/kg).
 - Prepare a control solution of mannitol in the same vehicle at a comparable concentration.
- Dosing Regimen:

- Three hours before the induction of pancreatitis, administer **AZD8309** (50 mg/kg) or mannitol to the respective groups via oral gavage.
- Continue to administer **AZD8309** or mannitol twice daily for the duration of the experiment.
- Induction of Acute Pancreatitis:
 - Prepare a fresh solution of caerulein in sterile saline.
 - Administer caerulein via intraperitoneal injection at a dose of 50 µg/kg.
- Monitoring and Sample Collection:
 - Monitor the animals for signs of distress.
 - At predetermined time points (e.g., up to 48 hours after induction), euthanize the animals.
 - Collect blood samples via cardiac puncture for serum analysis (e.g., amylase, lipase, cytokines).
 - Harvest the pancreas and lungs for histopathological examination and myeloperoxidase (MPO) content analysis.

Experimental Workflow: Caerulein-Induced Pancreatitis Model



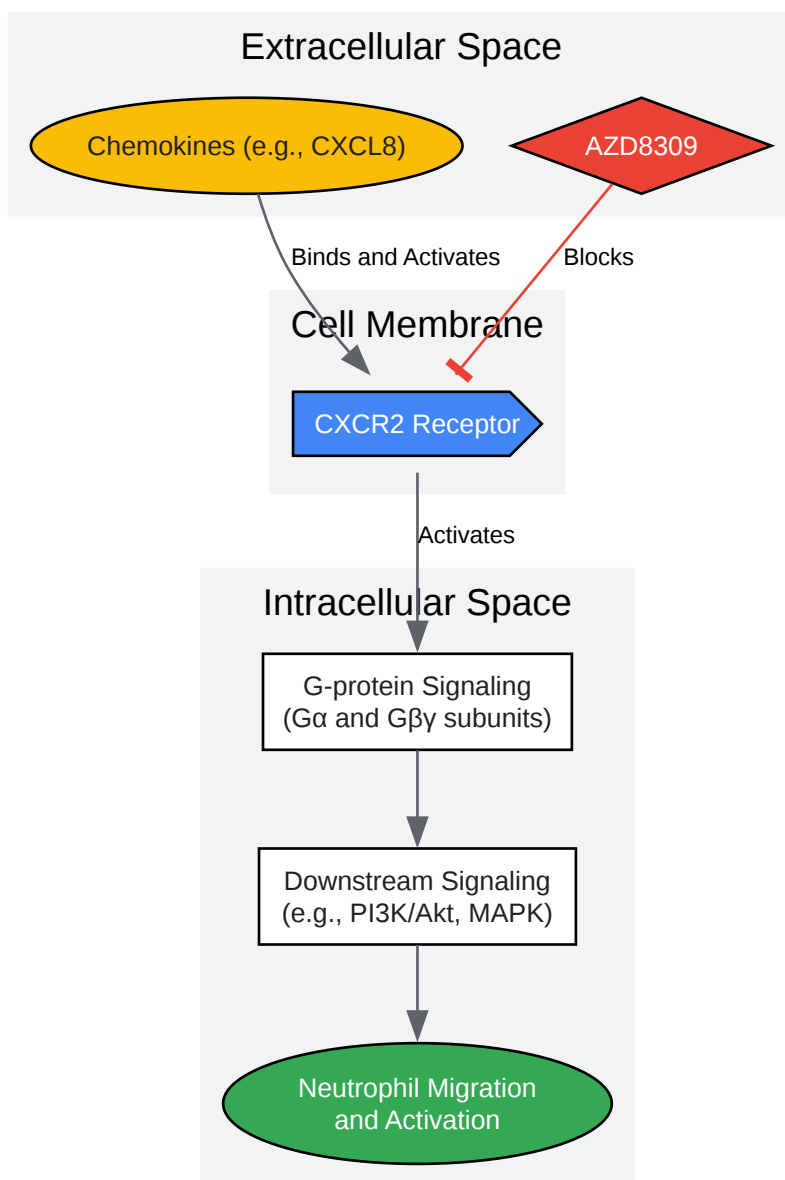
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Caption: Workflow for the caerulein-induced pancreatitis model.

Signaling Pathway

CXCR2 Signaling Pathway in Neutrophil Migration

The following diagram illustrates the signaling pathway inhibited by **AZD8309**.



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Caption: **AZD8309** blocks the CXCR2 signaling pathway.

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